4-Bromo-2-fluoro-6-hydroxybenzoic acid CAS 1805589-29-0 properties
4-Bromo-2-fluoro-6-hydroxybenzoic acid CAS 1805589-29-0 properties
An In-Depth Technical Guide to 4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0): Properties, Synthesis, and Applications
Introduction
4-Bromo-2-fluoro-6-hydroxybenzoic acid, with CAS number 1805589-29-0, is a highly functionalized aromatic carboxylic acid. As a halogenated and hydroxylated benzoic acid derivative, it represents a valuable, yet under-characterized, building block for medicinal chemistry, agrochemistry, and materials science. Its structural framework, incorporating a carboxylic acid, a phenolic hydroxyl group, a fluorine atom, and a bromine atom, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications for researchers and drug development professionals. The strategic placement of its functional groups makes it an intriguing starting point for creating complex molecular architectures, analogous to how related bromo-fluorobenzoic acids serve as key intermediates in the synthesis of important pharmaceuticals.[1]
Physicochemical and Spectroscopic Properties
While specific experimental data for 4-Bromo-2-fluoro-6-hydroxybenzoic acid is not widely published, its core properties can be reliably identified from chemical databases. Spectroscopic characteristics can be predicted based on its structure and by drawing parallels with analogous compounds.
Physicochemical Data
The fundamental properties of the molecule are summarized below. These values are crucial for stoichiometric calculations, solution preparation, and structural verification.
| Property | Value | Source |
| CAS Number | 1805589-29-0 | [2][3] |
| Molecular Formula | C₇H₄BrFO₃ | [3] |
| Molecular Weight | 235.01 g/mol | [3] |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)O)C(=O)O | [3] |
| Synonyms | Benzoic acid, 4-bromo-2-fluoro-6-hydroxy- | [2] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Predicted Spectroscopic Profile
The following table outlines the expected spectral data for confirming the identity and purity of 4-Bromo-2-fluoro-6-hydroxybenzoic acid. These predictions are derived from standard spectroscopic principles and data for similar structures, such as 4-hydroxybenzoic acid and 4-bromo-2-fluorophenol.[4][5]
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), each integrating to 1H. Due to the fluorine and bromine substituents, they would likely appear as doublets or doublet of doublets. - Phenolic -OH: A broad singlet, chemical shift is concentration and solvent dependent (~9-11 ppm). - Carboxylic Acid -OH: A very broad singlet, chemical shift is concentration and solvent dependent (~11-13 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the ~165-175 ppm range. - Aromatic Carbons: Six distinct signals. The carbon atoms attached to fluorine and oxygen will show characteristic shifts and C-F coupling. The carbon attached to bromine will also be shifted accordingly. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹. - O-H Stretch (Phenol): Broad band around ~3200-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp absorption at ~1680-1710 cm⁻¹. - C-F Stretch: Strong absorption in the ~1100-1300 cm⁻¹ region. - C-Br Stretch: Absorption in the ~500-650 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 234 and 236, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Key Fragments: Loss of H₂O (M-18), loss of COOH (M-45), and loss of Br (M-79/81). |
Proposed Synthesis and Purification
Synthetic Workflow: Regioselective Bromination
The key transformation is the regioselective bromination of the aromatic ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to direct the incoming electrophile (bromine) to the position para to it (C4), which is sterically accessible.
Caption: Proposed synthetic workflow for 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a guide based on standard procedures for aromatic bromination.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-fluoro-6-hydroxybenzoic acid in glacial acetic acid.
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Reagent Addition: To this solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-water. The crude product should precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide byproducts. Further purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield pure 4-Bromo-2-fluoro-6-hydroxybenzoic acid.
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Validation: Dry the purified product under vacuum and confirm its structure and purity using the spectroscopic methods outlined previously (NMR, IR, MS).
Potential Applications and Research Directions
The true value of 4-Bromo-2-fluoro-6-hydroxybenzoic acid lies in its potential as a versatile chemical intermediate. Each functional group serves as a handle for diverse downstream chemical transformations.
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Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to a wide array of other molecules. This is a common strategy in the development of bioactive compounds.
-
Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This modification can be used to tune solubility and other physicochemical properties.
-
Bromine Atom: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1][6]
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Fluorine Atom: The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[7]
Caption: Potential derivatization pathways from the core molecule.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for this compound. However, based on data for structurally related chemicals like 4-Bromo-2-fluorobenzoic acid, it should be handled with care, assuming it is an irritant.[8][9][10]
| Aspect | Recommendation |
| GHS Hazard Statements (Predicted) | H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[11] H302: Harmful if swallowed.[3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[9][12] |
| Handling | Use only in a well-ventilated area, such as a chemical fume hood.[8][9] Avoid dust formation.[12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[9] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] |
Conclusion
4-Bromo-2-fluoro-6-hydroxybenzoic acid is a promising, albeit sparsely documented, chemical entity. Its polysubstituted structure presents a rich platform for synthetic chemists to explore. While a lack of extensive published data necessitates careful initial characterization, its potential to serve as a key building block in the discovery of new pharmaceuticals and advanced materials is significant. The proposed synthesis offers a straightforward entry point for accessing this compound, paving the way for future research into its reactivity and applications.
References
- Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid - Cole-Parmer. (2006, March 22).
- 4-Bromo-2-fluorobenzoic acid - AK Scientific, Inc.
- 4-Bromo-2-fluorobenzoic acid SDS, 112704-79-7 Safety Data Sheets - ECHEMI.
- Benzoic acid, 4-bromo-2-fluoro-6-hydroxy- | 1805589-29-0 - ChemicalBook. (2025, July 16).
- SAFETY DATA SHEET - Apollo Scientific.
- 4-Bromo-2-fluorobenzoic Acid - SAFETY DATA SHEET. (2025, February 10).
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (2022, December 26).
- 1805589-29-0|4-Bromo-2-fluoro-6-hydroxybenzoic acid|BLD Pharm.
- 4-Bromo-2-fluoro-6-hydroxybenzoic acid | 1805589-29-0 - Sigma-Aldrich.
- 4-Bromo-2-fluorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals.
- Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents. (2007, May 11).
- 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum - ChemicalBook.
- Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec) - Benchchem.
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid - Ossila.
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